

The Amidogen Radical: A Technical Guide to its Gas-Phase Chemistry

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Compound of Interest

Compound Name: Amidogen

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The **amidogen** radical (NH_2), a highly reactive and short-lived species, plays a pivotal role in a vast array of chemical environments, from the interstellar medium to combustion systems and atmospheric processes. Its significance in nitrogen chemistry makes it a crucial intermediate in the formation and destruction of nitrogen oxides (NO_x), the synthesis of organic molecules, and the pyrolysis of nitrogen-rich fuels. This technical guide provides an in-depth exploration of the core gas-phase chemistry of the **amidogen** radical, presenting key quantitative data, detailed experimental protocols, and visualizations of its reactive behavior.

Core Reactivity and Thermochemistry

The **amidogen** radical is characterized by its unpaired electron, which drives its high reactivity. Its thermochemical properties are fundamental to understanding the energetics of its reactions.

Property	Value	Units	Reference
Enthalpy of Formation ($\Delta_f H^\circ(298.15\text{ K})$)	186.03 ± 0.11	kJ/mol	[1]
Enthalpy of Formation ($\Delta_f H^\circ(0\text{ K})$)	188.92	kJ/mol	[1]
Standard Molar Entropy (S^\ominus_{298})	194.71	$\text{J K}^{-1} \text{ mol}^{-1}$	[2]
Molar Mass	16.0226	g mol^{-1}	[2]

Key Gas-Phase Reactions of the Amidogen Radical

The gas-phase reactions of the **amidogen** radical are diverse and highly dependent on the reaction partner and conditions such as temperature and pressure. Below is a summary of key reactions with various classes of molecules.

Reactions with Small Molecules

Reaction	Rate Coefficient (k)	Temperature (K)	Pressure	Experimental Technique
$\text{NH}_2 + \text{H}_2 \rightarrow \text{NH}_3 + \text{H}$	$5.38 \times 10^{-11} \exp(-6492/T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	900–1620	-	Flash Photolysis–Shock Tube
$\text{NH}_2 + \text{O}_2$	Complex, leads to N_2 and N_2O	Room Temperature	> 0.6 torr	Photolysis
$\text{NH}_2 + \text{NO} \rightarrow \text{N}_2 + \text{H}_2\text{O}$	-	-	-	-
$\text{NH}_2 + \text{NO}_2 \rightarrow \text{N}_2\text{O} + \text{H}_2\text{O}$	-	Room Temperature	-	Flash Photolysis
$\text{NH}_2 + \text{NO}_2 \rightarrow \text{NH}_2\text{O} + \text{NO}$	-	Room Temperature	-	Flash Photolysis
$\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{N}_3\text{H}_4 + \text{H}$	$(5.4 \pm 0.4) \times 10^{-14} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	296	Ar bath gas	Pulsed Laser Photolysis-Laser-Induced Fluorescence
$\text{NH}_2 + \text{H}_2\text{S}$	$(4.30 \pm 0.25) \times 10^{-13} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	294-820	9-25 mbar Ar	Pulsed Laser Photolysis-Laser-Induced Fluorescence
$\text{NH}_2 + \text{H}_2\text{O}_2$	$(2.42 \pm 0.55) \times 10^{-14} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	412	10-22 mbar Ar	Pulsed Laser Photolysis / Laser-Induced Fluorescence

Reactions with Hydrocarbons and Aldehydes

The reactions of **amidogen** radicals with hydrocarbons are of particular importance in combustion chemistry. These reactions typically proceed via hydrogen abstraction.

Reaction	Rate Coefficient (k)	Temperature (K)	Comments
$\text{NH}_2 + \text{CH}_4$	-	300-2000	Theoretical calculations concur with experimental data.[3]
$\text{NH}_2 + \text{C}_2\text{H}_6$	-	300-2000	Theoretical calculations concur with experimental data.[3]
$\text{NH}_2 + \text{C}_3\text{H}_8$	Temperature dependent	300-1700+	At 300 K, abstraction from the secondary C-H site dominates. Above 1700 K, abstraction from the primary C-H site is dominant.[4]
$\text{NH}_2 + \text{CH}_3\text{CHO} \rightarrow \text{NH}_3 + \text{CH}_3\text{CO}$	Exhibits negative temperature dependence	29–107	The reaction is a potential source of gas-phase acetyl radicals (CH_3CO).[5] [6]

Experimental Protocols for Studying Amidogen Radical Chemistry

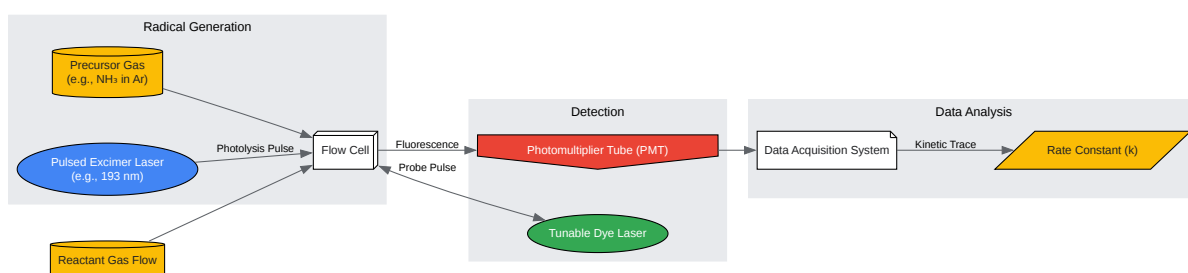
The study of highly reactive species like the **amidogen** radical requires sophisticated experimental techniques capable of generating and detecting these transient molecules on short timescales.

Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF)

This is a powerful and widely used technique for studying the kinetics of radical reactions.[5][6]
[7][8][9][10]

Methodology:

- **Radical Generation:** A pulsed excimer laser operating at a specific wavelength (e.g., 193 nm for the photolysis of ammonia, NH_3) is used to generate the **amidogen** radicals in a flow reactor.^{[7][11]}
- **Reaction Initiation:** The radicals are generated in the presence of a known concentration of the reactant gas.
- **Radical Detection:** A second, tunable dye laser is used to excite the NH_2 radicals to a higher electronic state. The subsequent fluorescence emitted as the radicals relax back to a lower state is detected by a photomultiplier tube.
- **Kinetic Measurement:** The concentration of NH_2 is monitored over time by varying the delay between the photolysis and probe laser pulses. The decay of the fluorescence signal in the presence of the reactant allows for the determination of the reaction rate coefficient.



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Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF) Workflow.

Flash Photolysis–Shock Tube

This technique is particularly suited for studying reactions at high temperatures, relevant to combustion processes.^[12]

Methodology:

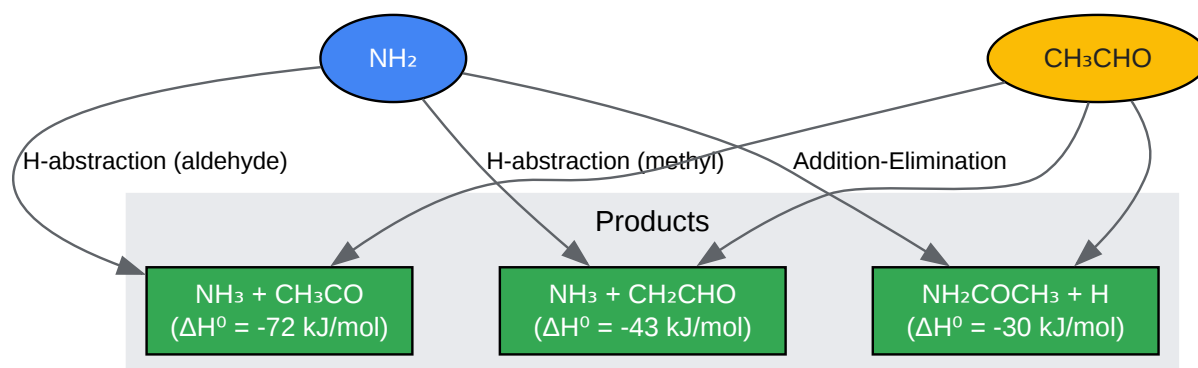
- **Gas Mixture Preparation:** A mixture of the precursor (e.g., NH_3), the reactant, and a bath gas is prepared.
- **Shock Wave Generation:** The gas mixture is rapidly heated and compressed by a shock wave generated by the rupture of a diaphragm separating high and low-pressure sections of the shock tube.
- **Photolysis:** At a specific time after the shock wave has passed, a flash of light is used to photolyze the precursor and generate the radicals.
- **Detection:** The concentration of the radical or a product is monitored over time using absorption or fluorescence spectroscopy.
- **Kinetic Analysis:** The rate constants are determined from the temporal profiles of the monitored species at the high temperatures and pressures generated by the shock wave.

Reaction Pathways and Mechanisms

The reactions of the **amidogen** radical often involve complex pathways with multiple product channels. Understanding these pathways is crucial for accurately modeling chemical systems.

NH_2 Reaction with Acetaldehyde

The reaction between the **amidogen** radical and acetaldehyde (CH_3CHO) is a key process in interstellar chemistry and combustion. It can proceed through several channels.^{[6][13]}

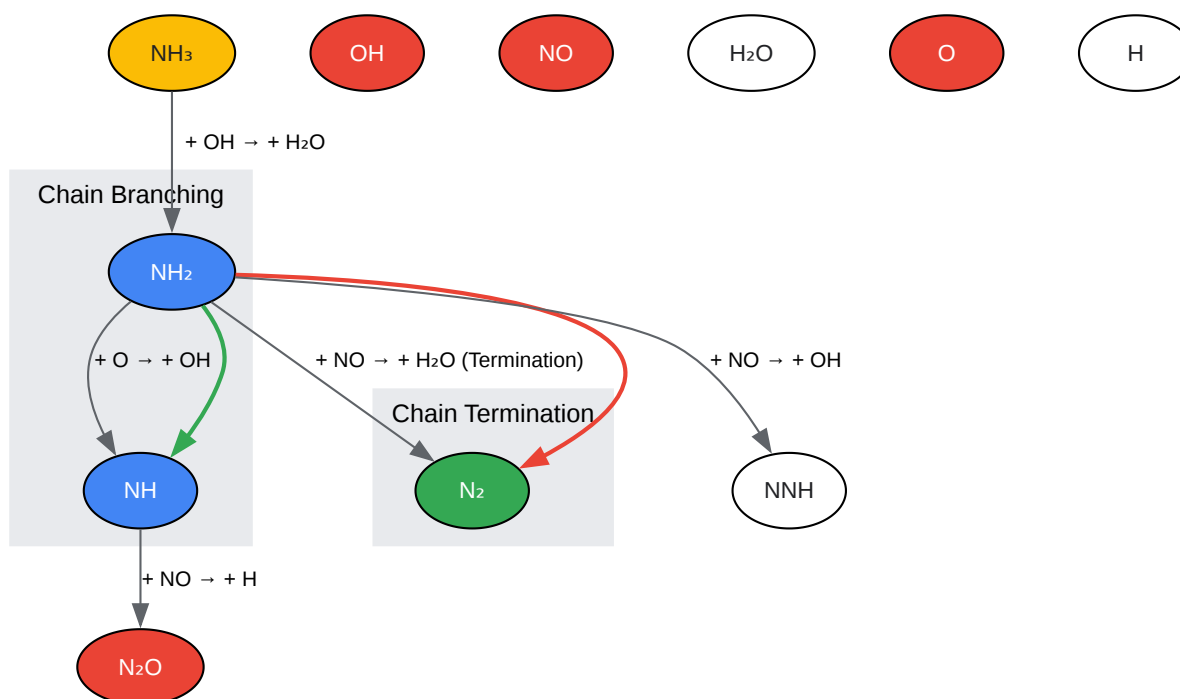


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Reaction Pathways for $\text{NH}_2 + \text{CH}_3\text{CHO}$.

Role of NH_2 in NO_x Chemistry

Amidogen radicals are central to the formation and reduction of nitrogen oxides (NO_x) in combustion environments.[14][15]



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